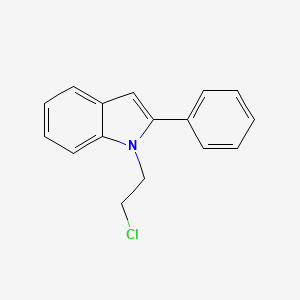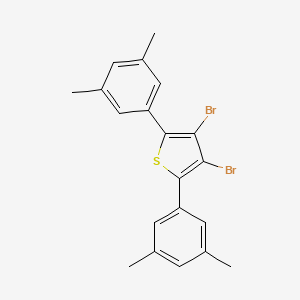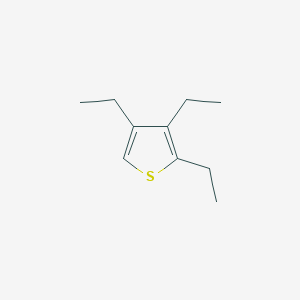
5-methyl-1H-pyrimidine-2,4-dione;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-1H-pyrimidine-2,4-dione;dihydrate, also known as thymine, is a pyrimidine derivative and one of the four nucleobases in the nucleic acid of DNA. It plays a crucial role in the storage and transmission of genetic information. The compound is characterized by its molecular formula C5H6N2O2 and is known for its stability and ability to form hydrogen bonds with adenine in DNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrimidine-2,4-dione typically involves the condensation of urea with ethyl acetoacetate, followed by cyclization and subsequent methylation. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Industrial Production Methods
In industrial settings, the production of 5-methyl-1H-pyrimidine-2,4-dione may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methyluracil.
Reduction: Reduction reactions can convert it to dihydrothymine.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: 5-methyluracil
Reduction: Dihydrothymine
Substitution: Various halogenated and alkylated derivatives
Wissenschaftliche Forschungsanwendungen
5-methyl-1H-pyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: As a component of DNA, it is essential for genetic studies and molecular biology research.
Medicine: Thymine analogs are used in antiviral and anticancer therapies.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of various chemicals.
Wirkmechanismus
The primary mechanism of action of 5-methyl-1H-pyrimidine-2,4-dione involves its incorporation into DNA, where it pairs with adenine through hydrogen bonding. This pairing is crucial for the stability and replication of the DNA double helix. In therapeutic applications, thymine analogs can inhibit DNA synthesis in rapidly dividing cells, making them effective in treating certain cancers and viral infections.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uracil: Similar structure but lacks the methyl group at the 5-position.
Cytosine: Contains an amino group at the 4-position instead of a keto group.
5-fluorouracil: A fluorinated analog used in cancer treatment.
Uniqueness
5-methyl-1H-pyrimidine-2,4-dione is unique due to its specific role in DNA structure and function. The presence of the methyl group at the 5-position distinguishes it from uracil and contributes to its stability in the DNA double helix. Its ability to form stable hydrogen bonds with adenine is critical for the accurate transmission of genetic information.
Eigenschaften
CAS-Nummer |
882732-00-5 |
|---|---|
Molekularformel |
C5H10N2O4 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
5-methyl-1H-pyrimidine-2,4-dione;dihydrate |
InChI |
InChI=1S/C5H6N2O2.2H2O/c1-3-2-6-5(9)7-4(3)8;;/h2H,1H3,(H2,6,7,8,9);2*1H2 |
InChI-Schlüssel |
GMDPXCDUEHABOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC(=O)NC1=O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)



![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)

![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)

![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)

![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)

